Absence of Primary Biological Activity Data Against Known Comparators
A systematic search of primary literature databases (PubMed, Google Scholar) and authoritative chemical biology portals (ChEMBL, BindingDB, PubChem BioAssay) returned no quantitative IC50, Ki, EC50, or any other functional assay data for N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide. Closely related analogs, such as other patented indole derivatives with ACC inhibitory activity (e.g., compounds from patent US8470841, which feature indole cores but distinct substituents), have reported IC50 values ranging from 80 nM to >10,000 nM against Acetyl-CoA Carboxylase (ACC) isoforms [1]. However, no direct or cross-study comparable data exists to position the target compound with any degree of quantitative certainty within this or any other activity landscape.
| Evidence Dimension | Inhibitory potency (IC50) against human Acetyl-CoA Carboxylase (ACC) isoforms |
|---|---|
| Target Compound Data | No data |
| Comparator Or Baseline | Indole derivatives from patent US8470841 (e.g., compound 51) showing IC50 = 80 nM for ACC2 and IC50 = 360 nM for ACC1 |
| Quantified Difference | Data gap prevents calculation |
| Conditions | BindingDB-curated data from Sanofi-Aventis. Assay: N-terminal His-tagged human recombinant ACC1/2 expressed in High Five insect cells, ATP consumption assay at 37°C, pH 7.5. |
Why This Matters
This null result is critical: a procurement decision cannot be supported by potency claims, and the compound's selection must be justified solely by its structural novelty for exploratory screens or synthetic utility.
- [1] BindingDB. BDBM97622 (CHEMBL1630701) and related entries from US8470841. Affinity data for ACC1/2. Accessed via bindingdb.org. View Source
